4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride . This yields the corresponding maleic acid monoamides, the cyclization of which gives 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides . Their reactions with secondary amines afford the corresponding 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoic and 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis
The molecular formula of a similar compound, 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl acetate, is C12H11NO4 . The average mass is 233.220 Da and the monoisotopic mass is 233.068802 Da .Chemical Reactions Analysis
Derivatives of 1H-pyrrole-2,5-diones (maleimides) are valuable synthons for organic synthesis . This is due to the presence of a highly active double bond in their structure, due to which maleimides add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .Scientific Research Applications
Novel Compound Synthesis
Research on novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole showcases the synthesis of compounds with considerable electron delocalization, demonstrating their potential in electron transfer processes and electrochemical applications. These compounds display remarkable electrochemical reversibility, suggesting their utility in developing advanced materials with specific electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Photoluminescent Materials
A study on π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units discusses the synthesis of materials with strong photoluminescence. These materials exhibit high photochemical stability and are suitable for electronic applications due to their solubility, processability, and optical properties (Beyerlein & Tieke, 2000).
Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid highlights the versatility of this chemical framework in generating various derivatives with potential pharmacological and material science applications. The study reports the behavior of these compounds toward different nucleophiles, expanding the scope of synthetic chemistry for developing new molecules (Soliman, Bakeer, & Attia, 2010).
Electrochemical Applications
The synthesis and electrochemical behavior of inorganic-organic hybrid polyoxometalates modified with tricyclic, aromatic entities show promising results in electrode modification. These compounds exhibit remarkable stability, attributed to the organic conjugated components, indicating their potential in practical applications such as energy storage and catalysis (Han, Zhao, Peng, Feng, Yin, & Liu, 2005).
Complexation and Catalysis
The study on "back-to-back" capped bis-dioxocyclams complexed to copper(II) and cobalt(III) explores the potential for creating bis-metal complexes linked through extended pi-conjugated systems. These complexes are characterized by their spectroscopic and electrochemical properties, suggesting applications in catalysis and materials science where electronic communication between metal centers is desirable (Gil, David, Reiff, & Hegedus, 2005).
Mechanism of Action
Target of Action
It is known that the compound is a derivative of maleimides , which are known to have diverse biological activity .
Mode of Action
It is known that maleimides, which 4-(2,5-dioxo-1-pyrrolidinyl)phenyl propionate is a derivative of, have a highly active double bond in their structure . This allows maleimides to add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .
Biochemical Pathways
It is known that maleimides, which this compound is a derivative of, have a wide range of biological activities .
Properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-13(17)18-10-5-3-9(4-6-10)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLZXBDLXIKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.